

NMR spectrum of 2-(4-fluorophenyl)-2-oxoacetic acid.

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)-2-oxoacetic acid

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An In-Depth Technical Guide to the NMR Spectrum of 2-(4-fluorophenyl)-2-oxoacetic Acid

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of **2-(4-fluorophenyl)-2-oxoacetic acid** (also known as 4-fluorophenylglyoxylic acid). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for acquiring and interpreting the ^1H and ^{13}C NMR spectra of this compound, a valuable building block in medicinal chemistry.

Introduction: The Molecule and the Method

2-(4-fluorophenyl)-2-oxoacetic acid ($\text{C}_8\text{H}_5\text{FO}_3$) is an organic compound featuring a para-substituted fluorophenyl ring attached to an α -keto acid moiety.^{[1][2]} Its structure presents a unique combination of functionalities: an aromatic system, a highly electronegative fluorine atom, and two distinct carbonyl groups (ketone and carboxylic acid). This structural complexity makes NMR spectroscopy an indispensable tool for its characterization.

NMR provides unparalleled insight into the molecular structure by probing the magnetic environments of atomic nuclei, primarily ^1H (proton) and ^{13}C (carbon-13). For this specific molecule, NMR is crucial for confirming the substitution pattern of the aromatic ring and for verifying the integrity of the α -keto acid side chain. The presence of ^{19}F introduces additional complexity and diagnostic power through spin-spin coupling to both protons and carbons.

Molecular Structure and Key NMR Interactions

To facilitate a clear discussion, the atoms in **2-(4-fluorophenyl)-2-oxoacetic acid** are numbered as shown below. The key NMR-active nuclei are ^1H , ^{13}C , and ^{19}F . The analysis will focus on the interplay between chemical shifts, which indicate the electronic environment of a nucleus, and spin-spin coupling constants (J-values), which reveal connectivity between neighboring nuclei.

Caption: Structure of **2-(4-fluorophenyl)-2-oxoacetic acid** with atom numbering for NMR assignment.

^1H NMR Spectral Analysis

The proton NMR spectrum is predicted to show three distinct signals: two from the aromatic region corresponding to the protons on the fluorophenyl ring and one from the highly deshielded carboxylic acid proton.

Aromatic Region (δ 7.0–8.5 ppm)

The aromatic protons H2/H6 and H3/H5 are chemically equivalent due to the molecule's symmetry. However, they are magnetically non-equivalent, giving rise to a complex second-order splitting pattern that often appears as two sets of multiplets resembling doublets or triplets.

- **H3/H5 Protons:** These protons are ortho to the fluorine atom. They are expected to resonate further upfield (lower ppm) compared to H2/H6. The fluorine atom's electron-donating mesomeric effect slightly shields these positions. A typical chemical shift for protons ortho to fluorine in a fluorobenzene ring is around 7.0-7.4 ppm.[3][4] These protons will exhibit coupling to both the adjacent H2/H6 protons (^3JHH , typically 7-9 Hz) and to the fluorine atom (^3JHF , typically 8-9 Hz). This will likely result in a "triplet" or "doublet of doublets" appearance.
- **H2/H6 Protons:** These protons are ortho to the electron-withdrawing α -keto acid group. This group strongly deshields the ortho protons, shifting their resonance significantly downfield to approximately 8.0-8.3 ppm.[4] These protons will be split by the adjacent H3/H5 protons (^3JHH , 7-9 Hz) and will also show a smaller coupling to the fluorine atom (^4JHF , typically 5-6 Hz).[5] The resulting signal will appear as a multiplet, often a "doublet of doublets."

Carboxylic Acid Proton ($\delta > 10$ ppm)

The proton of the carboxylic acid (on O8b) is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding.

- Chemical Shift: Its signal is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 10–13 ppm.[6][7][8] The exact position and broadness are highly dependent on the solvent, concentration, and temperature, as these factors affect the degree of hydrogen bonding.[7]
- D₂O Exchange: A key diagnostic experiment is to add a drop of deuterium oxide (D₂O) to the NMR sample and re-acquire the spectrum. The acidic proton will exchange with deuterium (–COOH → –COOD), causing its signal to disappear from the ¹H NMR spectrum.[6][9] This unequivocally confirms the presence of an exchangeable acidic proton.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, as all carbons are unique. The most informative features are the positions of the carbonyl carbons and the characteristic splitting patterns caused by carbon-fluorine coupling.[10]

Carbonyl Carbons (δ 160–190 ppm)

- C8 (Carboxylic Acid): Carboxyl carbons typically resonate in the 160–185 ppm range.[7][8] For this molecule, the C8 signal is expected around 165 ppm.
- C7 (Ketone): Ketone carbonyl carbons are generally more deshielded than carboxylic acid carbons. The C7 signal is predicted to be further downfield, likely in the 185–190 ppm range.

Aromatic Carbons (δ 115–170 ppm)

The chemical shifts and, crucially, the multiplicities of the aromatic carbons are dictated by their coupling to the fluorine atom. The magnitude of the nJCF coupling constant decreases with the number of bonds between the carbon and fluorine.[11][12]

- C4 (Fluorine-Bearing Carbon): This carbon will show a very large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet.[13] Its chemical shift is

expected to be highly deshielded due to the direct attachment of fluorine, around 165–168 ppm.

- C3/C5 (Ortho to Fluorine): These carbons, two bonds away from fluorine, will appear as a doublet with a ^2JCF of about 22 Hz.[13] They are shielded relative to a non-substituted benzene and should appear around 116–118 ppm.
- C2/C6 (Meta to Fluorine): These carbons are three bonds away from fluorine and will exhibit a smaller coupling ($^3\text{JCF} \approx 8\text{--}9$ Hz), also appearing as a doublet.[13] Due to their proximity to the electron-withdrawing keto-acid group, they will be deshielded, appearing around 132–134 ppm.
- C1 (Ispo-Carbon): This carbon, four bonds from fluorine, may show a small ^4JCF coupling of around 3–4 Hz, appearing as a doublet or triplet.[10] Its chemical shift is predicted to be in the 130–132 ppm range.

Predicted NMR Data Summary

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **2-(4-fluorophenyl)-2-oxoacetic acid**.

Table 1: Predicted ^1H NMR Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H3, H5	7.2–7.4	t or dd	$^3\text{JHH} \approx 8\text{--}9$ Hz, $^3\text{JHF} \approx 8\text{--}9$ Hz
H2, H6	8.1–8.3	dd	$^3\text{JHH} \approx 8\text{--}9$ Hz, ^4JHF $\approx 5\text{--}6$ Hz

| COOH | > 10 | broad s | N/A (disappears with D_2O) |

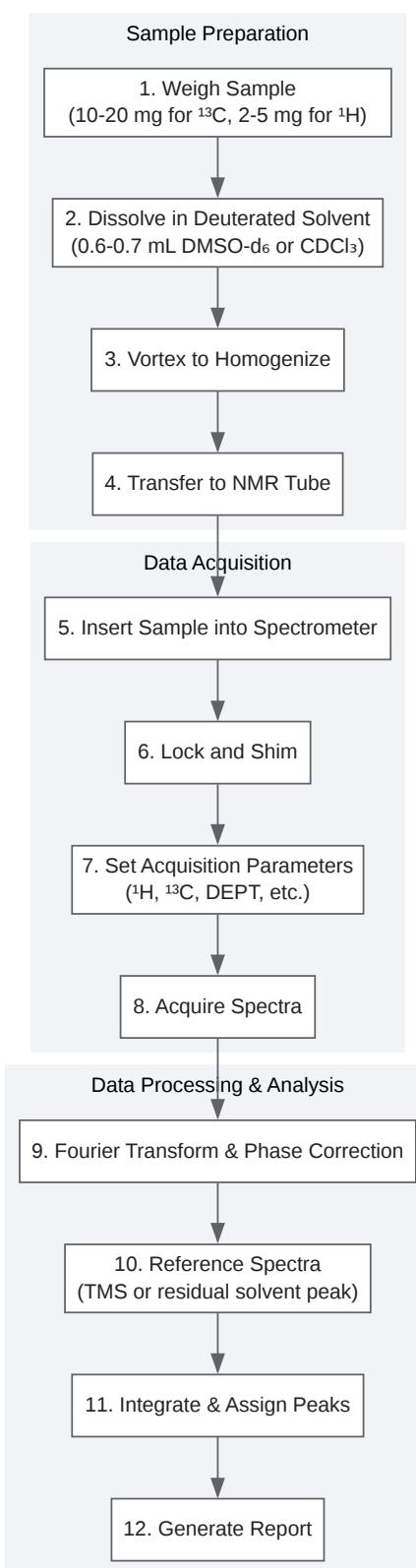
Table 2: Predicted ^{13}C NMR Data

Carbon	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
C8 (COOH)	~165	s	N/A
C7 (C=O)	~188	s	N/A
C4	~166	d	$^1\text{JCF} \approx 250$ Hz
C2, C6	~133	d	$^3\text{JCF} \approx 8\text{--}9$ Hz
C1	~131	d or t	$^4\text{JCF} \approx 3\text{--}4$ Hz

| C3, C5 | ~117 | d | $^2\text{JCF} \approx 22$ Hz |

Experimental Protocol

Acquiring high-quality NMR data requires careful sample preparation and instrument setup.



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Caption: Standard experimental workflow for NMR analysis.

Step-by-Step Methodology

- Sample Weighing: Accurately weigh 2-5 mg of **2-(4-fluorophenyl)-2-oxoacetic acid** for ^1H NMR, or 10-20 mg for ^{13}C NMR.
- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.
 - DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Highly recommended. It is an excellent solvent for carboxylic acids, and the acidic proton signal is typically sharp and well-resolved.
 - CDCl₃ (Deuterated Chloroform): Can be used, but the acidic proton signal may be broader and more prone to exchange with trace amounts of water.
- Homogenization: Vortex the sample gently until the solid is completely dissolved.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Perform standard lock and shim procedures to optimize magnetic field homogeneity.
 - Acquire a standard ^1H spectrum. If desired, perform a D₂O exchange experiment.
 - Acquire a proton-decoupled ^{13}C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ^{13}C and the presence of quaternary carbons.
- Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to either internal tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

Conclusion

The NMR spectrum of **2-(4-fluorophenyl)-2-oxoacetic acid** provides a wealth of structural information. The ^1H NMR spectrum is characterized by two distinct aromatic multiplets and a far downfield, exchangeable carboxylic acid proton signal. The ^{13}C NMR spectrum is notable for its

two carbonyl resonances and the distinct doublet patterns of the aromatic carbons caused by coupling to fluorine. By carefully analyzing these chemical shifts and coupling constants, researchers can unequivocally confirm the identity and purity of the compound, ensuring its suitability for subsequent applications in research and development.

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